molecular formula C13H18N4 B8336659 (1-methyl-1H-benzimidazol-2-yl)(piperidin-4-yl)amine

(1-methyl-1H-benzimidazol-2-yl)(piperidin-4-yl)amine

Cat. No.: B8336659
M. Wt: 230.31 g/mol
InChI Key: RBVFXCQROQWHMM-UHFFFAOYSA-N
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Description

(1-methyl-1H-benzimidazol-2-yl)(piperidin-4-yl)amine is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-methyl-N-piperidin-4-ylbenzimidazol-2-amine

InChI

InChI=1S/C13H18N4/c1-17-12-5-3-2-4-11(12)16-13(17)15-10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16)

InChI Key

RBVFXCQROQWHMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3CCNCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine (1-methyl-1H-benzimidazol-2-yl)(1-ethoxycarbonylpiperidin-4-yl)amine (0.42 g, 1.4 mmol) and 48% hydrobromic acid (25 mL). Heat to reflux. After 3 hours, cool add water and a solution of potassium hydroxide (5 g) in water (50 mL). Extract twice with dichloromethane. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give the title compound.
Name
(1-methyl-1H-benzimidazol-2-yl)(1-ethoxycarbonylpiperidin-4-yl)amine
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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CCOC(=O)N1CCC(Nc2nc3ccccc3n2C)CC1
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reactant
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reactant
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